2-([1,1'-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide
Description
2-([1,1'-Biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a synthetic small molecule characterized by a biphenyl moiety linked via an acetamide bridge to a 4-oxo-3,4-dihydrophthalazine heterocycle. This compound is of interest due to its structural complexity, combining aromatic biphenyl groups with a redox-active dihydrophthalazinone ring.
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22(14-16-10-12-18(13-11-16)17-6-2-1-3-7-17)24-15-21-19-8-4-5-9-20(19)23(28)26-25-21/h1-13H,14-15H2,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVOWMOVBURWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone intermediate. This intermediate is then reacted with 4-biphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions[][5].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a poly (ADP-ribose) polymerase (PARP) inhibitor.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets. In the context of cancer research, it acts as a PARP inhibitor, interfering with the DNA repair pathways in cancer cells, leading to cell death. The compound binds to the catalytic domain of PARP enzymes, preventing the repair of single-strand breaks in DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, conformational flexibility, and physicochemical properties.
Substituent Variations and Conformational Dynamics
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Key Differences: Replaces the biphenyl and phthalazinone groups with a dichlorophenyl ring and a pyrazolyl heterocycle. Structural Impact: The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the pyrazolyl ring is smaller and less planar than phthalazinone. Conformational Flexibility: Three distinct conformers in the asymmetric unit exhibit dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, indicating significant rotational freedom. Hydrogen bonding via N–H⋯O forms R₂²(10) dimers, a feature absent in the target compound due to differing substituents .
- N-(4-Hydroxy[1,1'-biphenyl]-3-yl)acetamide (): Key Differences: Simpler structure with a hydroxyl group on the biphenyl ring instead of the phthalazinone moiety. Physicochemical Impact: The hydroxyl group enhances solubility via hydrogen bonding but reduces metabolic stability compared to the target compound’s phthalazinone group, which may resist oxidation .
- N-[1,1'-Biphenyl]-2-yl-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide (): Key Differences: Incorporates a quinazolinone ring and a sulfanyl linker instead of phthalazinone. Quinazolinone’s planar structure may enhance stacking interactions in crystal lattices .
Physicochemical and Spectroscopic Properties
- Solubility: The hydroxyl group in increases aqueous solubility (logP ~2.5) compared to the target compound (estimated logP ~3.8 due to biphenyl and phthalazinone hydrophobicity).
- Spectroscopy: The target compound’s ¹H NMR (similar to ) would show distinct aromatic signals for biphenyl (δ 7.2–7.6 ppm) and phthalazinone (δ 8.1–8.3 ppm), differing from ’s dichlorophenyl (δ 7.4–7.8 ppm) and pyrazolyl (δ 2.1–2.4 ppm for methyl groups) .
Data Table: Structural and Functional Comparison
Biological Activity
2-([1,1'-biphenyl]-4-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 512.6 g/mol. The compound exhibits solubility in DMSO (>20 mg/mL) and has a predicted boiling point of 747.3 °C .
Research indicates that compounds with the phthalazinone moiety often exhibit pro-apoptotic activity and can inhibit key enzymes involved in cancer cell proliferation. Specifically, studies have shown that derivatives containing this structure can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting the expression of pro-apoptotic proteins like p53 and caspase 3 .
Anticancer Properties
The biological evaluation of similar compounds has demonstrated significant anti-proliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and WI-38 (normal fibroblasts).
- Results : Compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for minimizing side effects during cancer treatment .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | HepG2 | 0.5 | Induces apoptosis via p53 activation |
| Compound 2e | MCF-7 | 0.8 | Cell cycle arrest at G1 phase |
| Compound 7d | WI-38 | >10 | No significant effect |
Enzyme Inhibition
The compound's potential to inhibit enzymes such as MAPK and Topoisomerase II has been highlighted in recent studies. The inhibition of these enzymes is vital for disrupting cancer cell proliferation pathways.
Case Studies
Several studies have investigated the biological activity of phthalazine derivatives:
- Study on Phthalazinone Derivatives : This research focused on the synthesis of various phthalazinone derivatives and evaluated their anti-cancer properties. The study found that certain derivatives exhibited significant inhibition of tumor growth in vitro and in vivo models .
- Molecular Docking Studies : Molecular docking simulations have confirmed the binding affinity of these compounds to target enzymes involved in cancer progression, suggesting a strong potential for therapeutic application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
